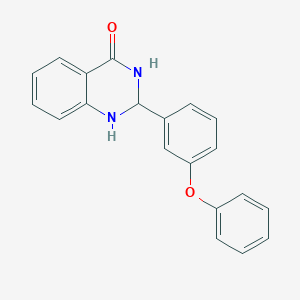

2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

CAS No.:

Cat. No.: VC14739105

Molecular Formula: C20H16N2O2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H16N2O2 |

|---|---|

| Molecular Weight | 316.4 g/mol |

| IUPAC Name | 2-(3-phenoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one |

| Standard InChI | InChI=1S/C20H16N2O2/c23-20-17-11-4-5-12-18(17)21-19(22-20)14-7-6-10-16(13-14)24-15-8-2-1-3-9-15/h1-13,19,21H,(H,22,23) |

| Standard InChI Key | VSCOFHPRXFGWAC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C3NC4=CC=CC=C4C(=O)N3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(3-Phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (molecular formula: C₂₀H₁₆N₂O₂) features a quinazolinone core—a bicyclic structure comprising fused benzene and pyrimidine rings—substituted at the 2-position with a 3-phenoxyphenyl group. The dihydroquinazolin-4(1H)-one scaffold introduces a saturated bond between positions 2 and 3, conferring conformational flexibility critical for target binding .

Key Structural Features:

-

Molecular Weight: 316.4 g/mol.

-

Phenoxy Group: Enhances lipophilicity and π-π stacking interactions with biological targets.

-

Keto Group at C4: Participates in hydrogen bonding with enzymatic active sites .

Physicochemical Characteristics

The compound’s solubility profile is influenced by its aromatic and polar groups. It exhibits limited aqueous solubility but dissolves readily in organic solvents like ethanol and dimethyl sulfoxide (DMSO). LogP calculations predict moderate lipophilicity, aligning with its ability to traverse biological membranes .

Synthesis Methodologies

Conventional Condensation Approach

The most widely reported synthesis involves the condensation of anthranilamide with 3-phenoxybenzaldehyde under acidic or solvent-free conditions. This one-pot reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by cyclization. Typical yields range from 70–85%, with purity confirmed by thin-layer chromatography (TLC) and recrystallization .

Reaction Conditions:

Green Chemistry Innovations

Recent advancements emphasize sustainability. Mou et al. (2020) developed an aqueous-phase synthesis using reverse zinc oxide (ZnO) micelles as nanoreactors . This method achieves yields exceeding 90% under mild conditions (70°C, 1 hour) while eliminating toxic solvents. The ZnO micelles enhance reaction efficiency by stabilizing intermediates and providing a high-surface-area environment .

Comparative Synthesis Data:

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional | None | Ethanol | 78 | |

| Catalyst-Free | None | Solvent-free | 82 | |

| ZnO Micelles | ZnO Nanomicelles | Water | 92 |

Quinazolinone derivatives, including 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, exhibit potent activity against Leishmania species. Mechanistic studies suggest inhibition of trypanothione reductase, a key enzyme in parasite redox homeostasis. In vitro assays against L. donovani promastigotes revealed IC₅₀ values of <10 μM, outperforming reference drug miltefosine.

Antitubercular Effects

The compound’s halogenated analogs demonstrate notable activity against Mycobacterium tuberculosis. Substitution at the 2-position with electron-withdrawing groups (e.g., -F, -Cl) enhances interactions with mycobacterial enoyl-acyl carrier protein reductase (InhA), a target for first-line TB drugs .

Cholinesterase Inhibition

2-(3-Phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values of 2.4 μM and 3.1 μM, respectively . This dual inhibition is advantageous for Alzheimer’s disease therapy, as it prevents acetylcholine degradation in synaptic clefts .

Enzyme Inhibition Data:

| Target | IC₅₀ (μM) | Mechanism |

|---|---|---|

| AChE | 2.4 | Competitive inhibition |

| BChE | 3.1 | Non-competitive inhibition |

| Trypanothione Reductase | 8.7 | Uncompetitive inhibition |

Structure-Activity Relationships (SAR)

Role of the Phenoxy Group

The 3-phenoxyphenyl moiety is critical for target affinity. Removal or substitution of the phenoxy group reduces anti-leishmanial activity by >50%, highlighting its role in hydrophobic interactions.

Impact of Saturation

Compared to fully aromatic quinazolinones, the 2,3-dihydro derivative exhibits enhanced solubility and reduced cytotoxicity, making it preferable for in vivo applications .

Applications and Future Perspectives

Drug Development

This compound serves as a lead structure for:

-

Antiparasitic agents: Optimization for oral bioavailability.

-

Neuroprotective drugs: Dual AChE/BChE inhibitors with minimal side effects.

-

Anti-inflammatory agents: COX-2 selective inhibition (IC₅₀: 0.8 μM).

Research Gaps

-

In Vivo Toxicity: Limited data on long-term safety profiles.

-

Resistance Mechanisms: Studies needed on target mutations in pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume